molecular formula C18H33NO5 B2547463 Tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate CAS No. 93527-54-9

Tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate

Cat. No.: B2547463
CAS No.: 93527-54-9
M. Wt: 343.464
InChI Key: IJUAAJVHHGZRGD-OLZOCXBDSA-N
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Description

Tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Properties

IUPAC Name

tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-12(2,3)16-9-7-10(14-8-9)11(15)17-13(4,5)6/h9-10,14H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZJRETWUVFEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(NC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 2-methylpropan-2-ol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-[(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Similar in structure but with different functional groups.

    Tert-butyl 4-[(2-hydroxyethyl)phenyl]piperidine-1-carboxylate: Contains a phenyl group instead of a pyrrolidine ring.

Uniqueness

Tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its tert-butyl ester group provides stability, while the pyrrolidine ring offers versatility in chemical modifications.

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